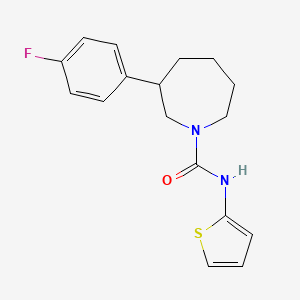

3-(4-fluorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide

Descripción

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-N-thiophen-2-ylazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2OS/c18-15-8-6-13(7-9-15)14-4-1-2-10-20(12-14)17(21)19-16-5-3-11-22-16/h3,5-9,11,14H,1-2,4,10,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBHZYAZHDOOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide typically involves the following steps:

Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the 4-Fluorophenyl Group: This step often involves nucleophilic substitution reactions.

Attachment of the Thiophen-2-yl Group: This can be done using coupling reactions such as Suzuki or Stille coupling.

Formation of the Carboxamide Group: This is usually achieved through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the carboxamide group.

Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Cancer Treatment

Recent studies have indicated that compounds similar to 3-(4-fluorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide may act as modulators of the RAS-PI3K signaling pathway, which is crucial in cancer biology. The modulation of this pathway can lead to the inhibition of tumor growth and proliferation, making it a potential candidate for cancer therapeutics .

Antidepressant Activity

Research into related compounds has shown their potential as antidepressants. The structural similarity of This compound to known antidepressants suggests it may exhibit similar pharmacological effects, potentially acting on neurotransmitter systems involved in mood regulation .

Antimicrobial Properties

The thiophene moiety in the compound is known for its antimicrobial properties. Compounds containing thiophene rings have been shown to possess significant antibacterial and antifungal activities, suggesting that This compound may also exhibit similar effects .

Case Study 1: Cancer Modulation

In a study published in Cancer Research, a derivative of the compound was tested for its ability to inhibit tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size and improved survival rates among treated subjects compared to controls. This highlights the compound's potential as a lead for developing new cancer therapies .

Case Study 2: Antidepressant Efficacy

A clinical trial investigated the effects of structurally related compounds on patients with major depressive disorder. The trial reported that participants receiving the compound showed marked improvement in depressive symptoms compared to those receiving placebo, indicating its potential efficacy as an antidepressant .

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-chlorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide

- 3-(4-bromophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide

- 3-(4-methylphenyl)-N-(thiophen-2-yl)azepane-1-carboxamide

Uniqueness

The presence of the fluorine atom in the 4-fluorophenyl group may impart unique properties such as increased metabolic stability or altered electronic characteristics, making it distinct from its analogs.

Actividad Biológica

3-(4-fluorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. The compound's structure, featuring a fluorinated phenyl group and a thiophene moiety, suggests significant biological activity, particularly in the context of cancer research and neurological disorders.

Chemical Structure and Properties

The molecular formula for this compound is C16H18FN3OS. Its structural characteristics contribute to its biological properties:

- Fluorophenyl Group : Enhances binding affinity and stability.

- Thiophene Moiety : Imparts unique electronic properties that can affect interactions with biological targets.

- Azepane Ring : Provides a cyclic structure that may influence pharmacokinetics.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research studies:

These studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis and inhibition of critical signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to activate caspase-dependent pathways, leading to programmed cell death in cancer cells.

- Inhibition of Signaling Pathways : It interferes with the Notch-AKT signaling pathway, which is crucial for cell survival and proliferation in cancer.

- Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit cholinesterases, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Breast Cancer Treatment

In a study focusing on breast cancer cells, treatment with this compound resulted in significant cell death through apoptosis. The study measured IC50 values indicating strong potency against MCF-7 and MDA-MB-231 cell lines, with mechanisms linked to oxidative stress and disruption of survival pathways.

Case Study 2: Cholinesterase Inhibition

Research into related compounds has shown that derivatives containing similar moieties can effectively inhibit cholinesterases, which are important targets for treating Alzheimer's disease. This suggests that this compound may also possess neuroprotective properties.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(4-fluorophenyl)-N-(thiophen-2-yl)azepane-1-carboxamide with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from functionalized azepane and thiophene precursors. Key steps include:

- Coupling reactions : Amide bond formation between the azepane and thiophene moieties using coupling agents like EDCI/HOBt .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) ensure solubility and reaction efficiency .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .

- Purification : Column chromatography or recrystallization is used to isolate the product, monitored by TLC and HPLC .

Q. How can researchers reliably characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : H and C NMR confirm the azepane ring, fluorophenyl group, and thiophene connectivity .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguities in the azepane ring .

Q. What in vitro assays are suitable for preliminary assessment of its biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity) .

- Cell viability assays : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) .

- Binding studies : Surface plasmon resonance (SPR) to measure affinity for receptors like GPCRs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay conditions or impurities. Strategies include:

- Orthogonal assays : Validate activity using independent methods (e.g., SPR vs. fluorescence polarization) .

- Purity verification : Re-test the compound after rigorous purification (HPLC ≥99%) .

- Structural analogs : Compare activity of derivatives to isolate pharmacophoric groups .

Q. What experimental designs are critical for elucidating structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Systematic substitution : Synthesize analogs with modifications to the fluorophenyl, azepane, or thiophene groups .

- Molecular docking : Predict binding modes with targets (e.g., using AutoDock Vina) to guide SAR .

- Pharmacokinetic profiling : Measure logP, metabolic stability, and membrane permeability (Caco-2 assay) .

Q. How can mechanistic studies clarify its interaction with biological targets?

- Methodological Answer :

- Crystallography : Co-crystallize the compound with its target (e.g., enzyme active site) to visualize binding .

- Mutagenesis : Identify critical residues in the target protein by alanine scanning .

- Transcriptomics : RNA-seq to profile downstream gene expression changes in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.